molecular formula C19H21NO3 B2693802 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396626-01-9

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2693802
CAS No.: 1396626-01-9
M. Wt: 311.381
InChI Key: FQHRROILPMUSJI-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a naphthalene moiety, which is a fused pair of benzene rings, attached to a spirocyclic nonane ring system. The presence of oxygen and nitrogen atoms within the ring structure adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carbonyl chloride, which reacts with a suitable amine to form an amide intermediate. This intermediate can then undergo cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spiro[4.5]decane or spiro[3.4]octane.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-1-carboxylic acid or 1-naphthylamine.

Uniqueness

7,7-dimethyl-2-(naphthalene-1-carbonyl)-6,8-dioxa-2-azaspiro[35]nonane is unique due to its combination of a spirocyclic nonane ring system with a naphthalene moiety and the presence of both oxygen and nitrogen atoms within the ring

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-18(2)22-12-19(13-23-18)10-20(11-19)17(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHRROILPMUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CC4=CC=CC=C43)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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